Tributyl-n-octylphosphonium Bromide
CAS No.: 57702-65-5
Cat. No.: VC2474092
Molecular Formula: C20H44BrP
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57702-65-5 |
---|---|
Molecular Formula | C20H44BrP |
Molecular Weight | 395.4 g/mol |
IUPAC Name | tributyl(octyl)phosphanium;bromide |
Standard InChI | InChI=1S/C20H44P.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | UJMLRSWRUXXZEW-UHFFFAOYSA-M |
SMILES | CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] |
Canonical SMILES | CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] |
Introduction
Physical and Chemical Properties
Tributyl-n-octylphosphonium bromide exhibits distinctive properties characteristic of phosphonium-based ionic liquids. It typically presents as a viscous liquid at ambient temperature, consistent with the general behavior of ionic liquids with asymmetric structures .
Table 1: Physical and Chemical Properties of Tributyl-n-octylphosphonium Bromide
The compound's hydrophobic nature derives from the long hydrocarbon chains of both the tributyl and octyl groups, enhancing its solubility in organic solvents while limiting water solubility . This property is particularly advantageous for its application as a phase transfer catalyst in reactions involving immiscible organic and aqueous phases.
Tributyl-n-octylphosphonium bromide demonstrates notable thermal stability, which contributes to its utility in high-temperature chemical processes . The presence of the bromide counterion contributes to its ionic conductivity, making it suitable for electrochemical applications .
Synthesis Methods
The synthesis of tributyl-n-octylphosphonium bromide follows established quaternization reactions common to phosphonium salt preparation. The primary synthesis route involves the reaction of tributylphosphine with 1-bromooctane under specific conditions.
Standard Synthesis Procedure
According to documented methods, the synthesis typically proceeds as follows:
1-bromooctane (0.061 mol, 13.17 g) is added dropwise to a vigorously stirred solution of tributylphosphine (0.061 mol, 12.50 g) in toluene (28 mL) at 100°C . The reaction mixture is typically maintained at elevated temperature under nitrogen atmosphere to ensure complete quaternization and prevent oxidation of the phosphine.
This synthetic approach mirrors methods used for similar phosphonium bromides, such as trioctyl(tetradecyl)phosphonium bromide, which employs analogous reaction conditions with appropriate alkyl bromides and phosphines .
Alternative Synthesis Approaches
While the direct quaternization of tributylphosphine represents the most common synthetic route, alternative approaches may involve:
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Initial preparation of tributylphosphine from phosphorus trichloride, as described in patents for related tetrabutyl phosphonium bromide synthesis
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Modification of existing phosphonium salts through exchange reactions
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Microwave-assisted synthesis to reduce reaction times and improve yields
Applications in Chemical Processes
Tributyl-n-octylphosphonium bromide finds extensive applications across various chemical processes, leveraging its unique properties as an ionic liquid and phase transfer catalyst.
Phase Transfer Catalysis
One of the primary applications of tributyl-n-octylphosphonium bromide is as a phase transfer catalyst in chemical reactions involving reactants in different phases . Its amphiphilic nature allows it to facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields.
In organic synthesis, the compound acts as an effective phase transfer catalyst, particularly in reactions such as:
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Nucleophilic substitutions
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Elimination reactions
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Oxidation processes
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Condensation reactions
The effectiveness of tributyl-n-octylphosphonium bromide as a phase transfer catalyst derives from its ability to form ion pairs with reactive anionic species, transferring them from the aqueous phase into the organic phase where the main reaction occurs .
Extraction Processes
Tributyl-n-octylphosphonium bromide demonstrates significant utility in extraction processes, particularly in:
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Metal extraction from aqueous solutions
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Separation of organic compounds
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Environmental remediation applications
The compound's selective solubility and ion-exchange capabilities make it valuable for extracting specific compounds from complex mixtures. Research has shown its efficacy in extracting metals and other valuable compounds from aqueous solutions, indicating potential applications in mining and recovery processes .
Electrochemistry
In electrochemical applications, tributyl-n-octylphosphonium bromide serves as an effective electrolyte, enhancing conductivity and stability in electrochemical cells . Its properties as an ionic liquid contribute to:
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Improved ionic conductivity
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Enhanced electrochemical stability windows
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Better performance in energy storage applications
Applications in Materials Science and Biotechnology
Beyond traditional chemical processes, tributyl-n-octylphosphonium bromide has found applications in advanced materials development and biotechnology.
Surface Modification
In materials science, tributyl-n-octylphosphonium bromide is employed for surface modification of various substrates to impart specific properties . These modifications can enhance:
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Hydrophobicity/hydrophilicity balance
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Surface adhesion characteristics
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Corrosion resistance
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Antimicrobial properties
Research indicates that surface treatments with tributyl-n-octylphosphonium bromide can significantly alter material properties, providing benefits in coating technologies and composite materials development .
Drug Delivery Systems
In biotechnology, tributyl-n-octylphosphonium bromide has been explored for formulation of liposomal drug delivery systems . Its application in this field leverages:
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Enhanced bioavailability of pharmaceuticals
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Improved targeting to specific tissues
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Controlled release capabilities
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Increased stability of formulations
These properties make tributyl-n-octylphosphonium bromide potentially valuable in pharmaceutical development, particularly for drugs with poor solubility or bioavailability challenges .
Research Developments
Recent research has expanded the potential applications of tributyl-n-octylphosphonium bromide in several emerging areas.
Magnetic Separation
Research has investigated the use of tributyl-n-octylphosphonium bromide in temperature-switchable magnetic separation processes . This application combines the compound's unique properties with magnetic materials to create systems that can selectively extract and separate target substances under controlled conditions.
In these studies, tributyl-n-octylphosphonium bromide (referred to as P4,4,4,8Br in some research) was combined with other components to create functional magnetic materials with switchable properties . This represents an innovative application at the intersection of materials science and separation technology.
Where TBPB represents tetrabutylphosphonium bromide and TBAB represents tetrabutylammonium bromide.
Comparison with Other Phosphonium Bromides
Tributyl-n-octylphosphonium bromide belongs to a broader family of phosphonium bromides, each with distinct properties based on their alkyl chain compositions. Comparing it with related compounds provides insight into structure-property relationships.
Table 3: Comparison of Related Phosphonium Bromides
The variation in alkyl chain length and composition significantly influences the physical properties and applications of these compounds. Tributyl-n-octylphosphonium bromide's combination of three butyl chains with a longer octyl chain provides an optimal balance of properties for many applications, particularly in phase transfer catalysis and extraction processes.
Future Perspectives and Challenges
The continued development and application of tributyl-n-octylphosphonium bromide face several opportunities and challenges:
Emerging Applications
Future applications of tributyl-n-octylphosphonium bromide may include:
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Advanced energy storage technologies leveraging its electrochemical properties
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Green chemistry applications as alternatives to traditional organic solvents
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Smart materials with responsive properties for sensing and separation
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Biomedical applications beyond current drug delivery systems
Research Challenges
Despite its promising applications, several challenges remain in the comprehensive development of tributyl-n-octylphosphonium bromide technologies:
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Toxicity and environmental impact assessments require further study
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Scale-up of synthesis for industrial applications needs optimization
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Long-term stability under various operating conditions requires validation
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Structure-property relationships need further elucidation for rational design
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